3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one
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Overview
Description
3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one is a tricyclic lactone compound known for its unique chemical structure and significant biological activities This compound is part of the indeno-furan family, which is characterized by a fused ring system containing both furan and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one typically involves multicomponent reactions (MCRs) that utilize diketene, ninhydrin (indane-1,2,3-trione), and primary amines . These reactions are efficient and can be conducted under un-catalyzed conditions, making them operationally simple and environmentally friendly. The products are often isolated by decantation of the solvent, and purification does not require column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Chemical Reactions Analysis
Types of Reactions: 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different chemical environments.
Substitution: Substitution reactions, particularly with nucleophiles, can lead to the formation of derivatives with diverse chemical functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and other nitrating agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
7-Nitro-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one: A nitrated derivative with enhanced reactivity.
rac-GR24: A strigolactone analog with significant biological activity, particularly in plant growth regulation.
2H-Indeno[1,2-b]furan-2-one derivatives: Various derivatives with different substituents that exhibit unique chemical and biological properties.
Uniqueness: 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one stands out due to its tricyclic structure, which provides a rigid framework for further functionalization. This rigidity can enhance the compound’s stability and specificity in biological interactions, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANWJNRVRHJJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)OC2C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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